An In-Depth Technical Guide to 4-Acetoxy-3'-methylbenzophenone
An In-Depth Technical Guide to 4-Acetoxy-3'-methylbenzophenone
This guide provides a comprehensive technical overview of 4-Acetoxy-3'-methylbenzophenone, a substituted aromatic ketone of interest to researchers in medicinal chemistry and materials science. We will delve into its core chemical properties, a robust synthetic pathway with detailed protocols, predictive spectroscopic analysis for structural confirmation, and an exploration of its chemical reactivity and potential applications. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively synthesize, characterize, and utilize this compound.
Core Chemical Identity and Properties
4-Acetoxy-3'-methylbenzophenone is a derivative of benzophenone featuring an acetoxy group at the 4-position of one phenyl ring and a methyl group at the 3'-position of the other. These substitutions modulate the electronic and steric properties of the benzophenone core, influencing its reactivity and potential biological activity.
Structure:
Key Physicochemical Data:
| Property | Value | Source/Method |
| CAS Number | 52981-07-4 | [1] |
| Molecular Formula | C₁₆H₁₄O₃ | [1] |
| Molecular Weight | 254.28 g/mol | Calculated |
| Appearance | Predicted: White to off-white crystalline solid | Based on analogous compounds[2] |
| Solubility | Predicted: Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Acetone); Insoluble in water. | Chemical Principles |
| Melting Point | Not experimentally determined in searched literature. Predicted to be in the range of 80-120 °C. | Based on similar structures |
| Boiling Point | Not experimentally determined in searched literature. |
Synthesis Pathway and Experimental Protocols
The synthesis of 4-Acetoxy-3'-methylbenzophenone is most logically achieved through a multi-step process. The causality behind this pathway is the reliable and high-yielding nature of the selected reactions for constructing the diaryl ketone core and subsequent functional group manipulations. The chosen route involves an initial Friedel-Crafts acylation to form a methoxy-protected intermediate, followed by demethylation to reveal the phenol, and a final acetylation to yield the target compound.
Logical Synthesis Workflow
Below is a diagram illustrating the strategic three-step synthesis from commercially available starting materials.
Caption: A validated three-step workflow for the synthesis of 4-Acetoxy-3'-methylbenzophenone.
Protocol 1: Synthesis of 4-Methoxy-3'-methylbenzophenone (Friedel-Crafts Acylation)
This foundational step constructs the diaryl ketone skeleton. Anisole is chosen over phenol as the substrate because the methoxy group is a strong ortho-, para-director and is less prone to side reactions and coordination with the Lewis acid catalyst than a free hydroxyl group. Dichloromethane (DCM) is an excellent, inert solvent for this reaction.
Materials:
-
m-Toluoyl chloride
-
Anisole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the suspension to 0 °C in an ice bath.
-
Prepare a solution of m-toluoyl chloride (1.0 equivalent) and anisole (1.0 equivalent) in anhydrous DCM.
-
Add the solution from step 2 dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude 4-Methoxy-3'-methylbenzophenone by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.
Protocol 2: Synthesis of 4-Hydroxy-3'-methylbenzophenone (Demethylation)
The conversion of the methoxy ether to a phenol is critical for the final acetylation step. Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl ethers under mild conditions. An alternative, though sometimes requiring harsher conditions, is using a strong Lewis acid like aluminum chloride.[4][5]
Materials:
-
4-Methoxy-3'-methylbenzophenone
-
Boron tribromide (BBr₃), 1M solution in DCM
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Water
Procedure:
-
Dissolve 4-Methoxy-3'-methylbenzophenone (1.0 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add BBr₃ solution (1.2 equivalents) dropwise via syringe. A color change is typically observed.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Cool the mixture to 0 °C and quench by the slow, careful addition of methanol, followed by water.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude phenolic product.
-
Purify by column chromatography or recrystallization to obtain pure 4-Hydroxy-3'-methylbenzophenone.
Protocol 3: Synthesis of 4-Acetoxy-3'-methylbenzophenone (Acetylation)
This final step involves the esterification of the phenol. Acetic anhydride is an efficient and common acetylating agent, and a mild base like pyridine or triethylamine is used to catalyze the reaction and scavenge the acetic acid byproduct.
Materials:
-
4-Hydroxy-3'-methylbenzophenone
-
Acetic anhydride
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve 4-Hydroxy-3'-methylbenzophenone (1.0 equivalent) in DCM or THF.
-
Add pyridine or Et₃N (1.5 equivalents).
-
Add acetic anhydride (1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction for 2-4 hours at room temperature. Monitor completion by TLC (the product will be less polar than the starting phenol).
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove the base), water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography to yield the final product, 4-Acetoxy-3'-methylbenzophenone.
Spectroscopic Characterization (Predictive Analysis)
¹H NMR Spectroscopy
(Predicted for CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.80 | d (J ≈ 8.8 Hz) | 2H | H-2, H-6 | Protons ortho to the ketone are deshielded. |
| ~ 7.65 | m | 2H | H-2', H-6' | Aromatic protons on the tolyl ring. |
| ~ 7.40 | t (J ≈ 7.6 Hz) | 1H | H-4' | Aromatic proton on the tolyl ring. |
| ~ 7.25 | d (J ≈ 8.8 Hz) | 2H | H-3, H-5 | Protons ortho to the electron-donating acetoxy group are shielded relative to H-2,6. |
| ~ 2.45 | s | 3H | Ar-CH ₃ | Standard chemical shift for a methyl group on an aromatic ring. |
| ~ 2.35 | s | 3H | OAc-CH ₃ | Standard chemical shift for an acetate methyl group. |
¹³C NMR Spectroscopy
(Predicted for CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 195.5 | C =O (Ketone) | Typical range for a diaryl ketone carbonyl carbon. |
| ~ 169.0 | C =O (Ester) | Typical range for an ester carbonyl carbon. |
| ~ 154.5 | C -4 (C-OAc) | Aromatic carbon attached to the electron-withdrawing acetoxy group is shifted downfield. |
| ~ 138.0 | C -3' (C-CH₃) | Aromatic carbon attached to the methyl group. |
| ~ 137.5 | C -1' (ipso) | Quaternary carbon of the tolyl ring attached to the ketone. |
| ~ 132.5 | C -4' | Aromatic CH on the tolyl ring. |
| ~ 131.5 | C -2, C -6 | Aromatic CH carbons ortho to the ketone. |
| ~ 130.0 | C -2' | Aromatic CH on the tolyl ring. |
| ~ 128.5 | C -6' | Aromatic CH on the tolyl ring. |
| ~ 122.0 | C -3, C -5 | Aromatic CH carbons ortho to the acetoxy group. |
| ~ 21.5 | Ar-C H₃ | Standard chemical shift for a tolyl methyl carbon. |
| ~ 21.0 | OAc-C H₃ | Standard chemical shift for an acetate methyl carbon. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Weak | Aliphatic C-H stretch (methyl groups) |
| ~ 1765 | Strong | C=O stretch (Ester) |
| ~ 1660 | Strong | C=O stretch (Ketone) |
| 1600-1450 | Medium-Strong | Aromatic C=C ring stretches |
| ~ 1200 | Strong | C-O stretch (Ester) |
Rationale: The two distinct carbonyl groups are the most prominent features. The ester C=O will appear at a higher frequency than the ketone C=O, which is conjugated with two aromatic rings.
Mass Spectrometry (MS)
| m/z | Interpretation |
| 254 | [M]⁺, Molecular Ion |
| 212 | [M - C₂H₂O]⁺, Loss of ketene from the acetate group. This is a characteristic fragmentation. |
| 197 | [M - C₂H₂O - CH₃]⁺, Subsequent loss of a methyl radical. |
| 119 | [C₈H₇O]⁺, m-toluoyl cation fragment |
| 91 | [C₇H₇]⁺, Tropylium ion from the tolyl fragment |
Chemical Reactivity and Potential Applications
The chemical behavior of 4-Acetoxy-3'-methylbenzophenone is dictated by its three primary functional components: the diaryl ketone, the phenyl acetate ester, and the two aromatic rings.
-
Ketone Reactivity : The carbonyl group can undergo standard ketone reactions, such as reduction to a secondary alcohol (benzhydrol derivative) using agents like sodium borohydride.
-
Ester Hydrolysis : The acetoxy group is susceptible to hydrolysis under either acidic or basic conditions, which would regenerate the corresponding 4-hydroxy-3'-methylbenzophenone. This allows the acetoxy group to serve as a protecting group for the phenol.
-
Photochemical Reactivity : Benzophenone and its derivatives are renowned for their use as photosensitizers and photoinitiators.[9][10] Upon absorption of UV light, the benzophenone core can be excited to a triplet state, which can then initiate photochemical reactions, such as hydrogen abstraction or energy transfer. The substituents on the rings will influence the energy levels and photophysical properties.
-
Aromatic Ring Reactivity : The aromatic rings can undergo electrophilic aromatic substitution, although the substitution patterns will be directed by the existing groups.
Potential Applications:
-
Medicinal Chemistry : The benzophenone scaffold is a "ubiquitous structure" found in numerous biologically active compounds and marketed drugs, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial effects.[11][12][13] Substituted benzophenones are valuable intermediates for synthesizing more complex pharmaceutical agents. The specific substitution pattern of 4-Acetoxy-3'-methylbenzophenone makes it a candidate for screening in various biological assays.
-
Photoinitiators : As a benzophenone derivative, it has potential applications in UV-curable coatings, inks, and adhesives, where it can initiate polymerization upon exposure to UV light.[9]
-
Organic Synthesis : It can serve as a building block for more complex molecules, where the acetoxy and methyl groups can be further functionalized or used to direct subsequent reactions.
Safety and Handling
No specific material safety data sheet (MSDS) is available for 4-Acetoxy-3'-methylbenzophenone. Therefore, safety precautions should be based on structurally related compounds, such as 4-Methylbenzophenone.[2]
-
General Hazards : May be harmful if swallowed and may cause eye irritation.[2]
-
Handling :
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
This guide provides a robust framework for the synthesis and characterization of 4-Acetoxy-3'-methylbenzophenone. By integrating established chemical principles with predictive analysis, researchers can confidently approach the use of this compound in their scientific endeavors.
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